

Solifenacin N-oxide as a metabolite of Solifenacin

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Compound of Interest		
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Solifenacin N-oxide: A Core Metabolite in Focus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

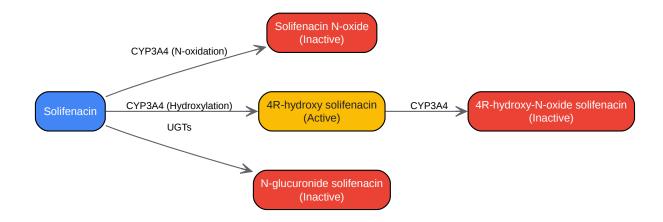
Introduction

Solifenacin, a competitive muscarinic receptor antagonist, is a widely prescribed treatment for overactive bladder. Its efficacy and safety profile are intrinsically linked to its metabolic fate within the body. While Solifenacin itself is the primary active moiety, its biotransformation leads to the formation of several metabolites. Among these, **Solifenacin N-oxide** is a notable, albeit pharmacologically inactive, product of metabolism. This technical guide provides a comprehensive overview of **Solifenacin N-oxide**, detailing its formation, pharmacokinetic profile, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for professionals engaged in drug metabolism research and the development of related compounds.

Metabolic Pathway of Solifenacin

Solifenacin undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the principal enzyme involved[1][2][3]. The metabolic pathways include N-oxidation and hydroxylation. The N-oxidation of the quinuclidinyl nitrogen results in the formation of **Solifenacin N-oxide**. Another major metabolite is 4R-hydroxy solifenacin, which is pharmacologically active but present at low concentrations. Further oxidation can lead to the formation of 4R-hydroxy-N-oxide solifenacin.





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Fig. 1: Metabolic pathway of Solifenacin.

Pharmacokinetics of Solifenacin and its Metabolites

Following oral administration, Solifenacin is well-absorbed, with an absolute bioavailability of approximately 90%[1][3][4]. Peak plasma concentrations are typically reached within 3 to 8 hours[1][5]. The drug is extensively bound to plasma proteins (~98%), primarily to α 1-acid glycoprotein[1][2][3]. The elimination half-life of Solifenacin is long, ranging from 45 to 68 hours, which allows for once-daily dosing[1].

After a 10 mg oral dose of radiolabeled Solifenacin, approximately 69.2% of the radioactivity is recovered in the urine and 22.5% in the feces over 26 days[1][2]. Less than 15% of the dose is excreted as unchanged Solifenacin in the urine[1][2]. The major metabolites identified in urine are **Solifenacin N-oxide**, 4R-hydroxy solifenacin, and 4R-hydroxy-N-oxide solifenacin[1][2]. In feces, 4R-hydroxy solifenacin is the major metabolite identified[1][2]. While **Solifenacin N-oxide** is a significant metabolite in terms of excretion, it is considered pharmacologically inactive[1][6].

Table 1: Pharmacokinetic Parameters of Solifenacin in Healthy Adults



Parameter	Value	Reference(s)
Absorption		
Bioavailability	~90%	[1][3][4]
Tmax (Time to Peak Plasma Concentration)	3 - 8 hours	[1][5]
Distribution		
Protein Binding	- -98%	[1][2][3]
Volume of Distribution (Vd)	~600 L	[5]
Metabolism		
Primary Enzyme	CYP3A4	[1][2][3]
Elimination		
Elimination Half-life (t½)	45 - 68 hours	[1]
Total Clearance	7 - 14 L/h	[5]
Excretion (after 10 mg oral dose)		
Radioactivity in Urine	69.2%	[1][2]
Radioactivity in Feces	22.5%	[1][2]
Unchanged Solifenacin in Urine	<15%	[1][2]

Table 2: Major Metabolites of Solifenacin



Metabolite	Pharmacologic al Activity	Key Enzyme(s)	Notes	Reference(s)
Solifenacin N- oxide	Inactive	CYP3A4	A major metabolite found in urine.	[1][6]
4R-hydroxy solifenacin	Active	CYP3A4	Present at low concentrations in plasma.	[1]
4R-hydroxy-N- oxide solifenacin	Inactive	CYP3A4	Found in urine.	[1][2]
N-glucuronide solifenacin	Inactive	UGTs	Found in human plasma.	[1]

Experimental Protocols

The identification and quantification of Solifenacin and its metabolites, including **Solifenacin N-oxide**, rely on sophisticated analytical techniques and carefully designed in vitro and in vivo studies.

In Vitro Metabolism Studies using Human Liver Microsomes

In vitro studies with human liver microsomes (HLMs) are crucial for elucidating the metabolic pathways and identifying the enzymes responsible for drug metabolism.

Objective: To determine the metabolic profile of Solifenacin and identify the formation of **Solifenacin N-oxide** in a controlled in vitro system.

Materials:

- Solifenacin succinate
- Pooled human liver microsomes (HLMs)

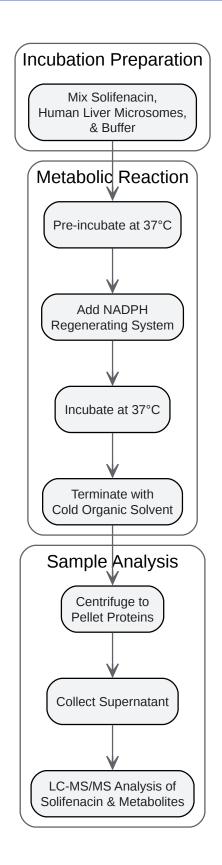


- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- CYP3A4 inhibitor (e.g., ketoconazole) for reaction phenotyping
- Acetonitrile or other suitable organic solvent for reaction termination
- LC-MS/MS system

Procedure:

- Incubation Preparation: A typical incubation mixture contains Solifenacin, HLMs, and phosphate buffer.
- Pre-incubation: The mixture is pre-incubated at 37°C for a short period to allow for temperature equilibration.
- Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
- Incubation: The reaction mixture is incubated at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
- Reaction Termination: The reaction is stopped by adding a cold organic solvent, which also serves to precipitate the microsomal proteins.
- Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected.
- LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to identify and quantify Solifenacin and its metabolites, including **Solifenacin N-oxide**.
- Reaction Phenotyping: To confirm the role of CYP3A4, parallel incubations are performed in the presence of a specific CYP3A4 inhibitor like ketoconazole. A significant reduction in the formation of Solifenacin N-oxide in the presence of the inhibitor confirms the involvement of CYP3A4.





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Fig. 2: In Vitro Metabolism Experimental Workflow.



In Vivo Human Metabolism Studies

In vivo studies in human volunteers are essential for understanding the complete pharmacokinetic and metabolic profile of a drug in a physiological setting.

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Solifenacin and its metabolites, including **Solifenacin N-oxide**, in healthy human subjects.

Procedure:

- Study Population: A cohort of healthy volunteers is recruited for the study.
- Drug Administration: A single oral dose of radiolabeled ([14C]) Solifenacin is administered to the subjects.
- Sample Collection: Blood, urine, and feces samples are collected at predetermined time points over an extended period (e.g., up to 26 days) to capture the complete elimination profile.
- Sample Processing:
 - Plasma: Blood samples are centrifuged to separate plasma. Plasma samples are analyzed for total radioactivity and for the concentrations of Solifenacin and its metabolites.
 - Urine and Feces: The total radioactivity in urine and feces is measured to determine the routes and extent of excretion.
- Metabolite Profiling and Identification:
 - Plasma, urine, and feces samples are subjected to chromatographic separation (e.g., HPLC).
 - The radioactive peaks are detected, and the corresponding fractions are collected.
 - The structure of the metabolites in these fractions is elucidated using mass spectrometry
 (MS) and nuclear magnetic resonance (NMR) spectroscopy.



 Pharmacokinetic Analysis: The concentration-time data for Solifenacin and its metabolites are used to calculate key pharmacokinetic parameters.

Analytical Methodology: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.

Key Components of a Validated LC-MS/MS Method:

- Sample Preparation: Efficient extraction of the analytes from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
- Chromatographic Separation: Use of an appropriate HPLC or UPLC column and mobile phase to achieve good separation of Solifenacin and its metabolites from endogenous matrix components.
- Mass Spectrometric Detection: Optimization of mass spectrometer parameters, including
 ionization source (e.g., electrospray ionization ESI), and selection of specific precursor-toproduct ion transitions for multiple reaction monitoring (MRM) for both the analyte and a
 stable isotope-labeled internal standard.
- Method Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

Table 3: Example of LC-MS/MS Parameters for Solifenacin Analysis[7][8]



Parameter	Description
Chromatography	
Column	C18 or similar reverse-phase column
Mobile Phase	A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid)
Mass Spectrometry	
Ionization Mode	Positive Electrospray Ionization (ESI+)
Monitored Transition (MRM)	Solifenacin: e.g., m/z 363.2 -> 193.1Internal Standard (Solifenacin-d5): e.g., m/z 368.2 -> 198.1

Conclusion

Solifenacin N-oxide is a primary, yet pharmacologically inactive, metabolite of Solifenacin, formed predominantly through CYP3A4-mediated N-oxidation. Its characterization has been essential in understanding the overall disposition of Solifenacin. While detailed pharmacokinetic data for Solifenacin N-oxide itself are not extensively reported, its role in the excretory profile of the parent drug is well-established. The experimental protocols outlined in this guide, particularly those employing human liver microsomes and advanced analytical techniques like LC-MS/MS, are fundamental to the study of such metabolites. A thorough understanding of the formation and fate of metabolites like Solifenacin N-oxide is critical for a comprehensive assessment of a drug's safety and efficacy, providing invaluable information for drug development professionals and researchers in the field of pharmacology and drug metabolism.

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